5-Bromo-8-(trifluoromethyl)tetralin
CAS No.:
Cat. No.: VC17217675
Molecular Formula: C11H10BrF3
Molecular Weight: 279.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10BrF3 |
|---|---|
| Molecular Weight | 279.10 g/mol |
| IUPAC Name | 5-bromo-8-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene |
| Standard InChI | InChI=1S/C11H10BrF3/c12-10-6-5-9(11(13,14)15)7-3-1-2-4-8(7)10/h5-6H,1-4H2 |
| Standard InChI Key | YXVLVVBAIHNCIV-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2=C(C=CC(=C2C1)C(F)(F)F)Br |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
5-Bromo-8-(trifluoromethyl)tetralin belongs to the tetralin family, a bicyclic system comprising a benzene ring fused to a cyclohexane ring. The substitution pattern—bromine at position 5 and a trifluoromethyl group at position 8—introduces steric and electronic effects that modulate its reactivity. The IUPAC name, 5-bromo-8-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene, reflects this substitution pattern, while its canonical SMILES notation (C1CCC2=C(C=CC(=C2C1)C(F)(F)F)Br) provides a precise representation of its connectivity.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₀BrF₃ |
| Molecular Weight | 279.10 g/mol |
| IUPAC Name | 5-bromo-8-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene |
| CAS Number | Not publicly disclosed |
| SMILES | C1CCC2=C(C=CC(=C2C1)C(F)(F)F)Br |
| InChI Key | YXVLVVBAIHNCIV-UHFFFAOYSA-N |
The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group, polarizing the aromatic ring and directing electrophilic substitution reactions to specific positions . Conversely, the bromine atom serves as a leaving group, enabling nucleophilic aromatic substitution and cross-coupling reactions.
Synthesis and Preparation
Organocatalytic Enantioselective Synthesis
A landmark advancement in tetralin derivative synthesis involves organocatalytic β-functionalization of ortho-1-trifluoromethylvinyl aromatic aldehydes, followed by intramolecular nitrone cycloaddition (INCR) . This method, developed by Rabasa-Alcañiz et al., employs chiral organocatalysts to achieve enantioselectivity, producing tetralins with all-carbon quaternary stereocenters. While this approach was demonstrated for nitromethane and N-Cbz-hydroxylamine nucleophiles , adapting it to introduce bromine at position 5 would require strategic halogenation steps.
Halogenation Strategies
| Method | Reagents/Conditions | Outcome |
|---|---|---|
| Electrophilic Bromination | N-Bromosuccinimide (NBS), TFA | Regioselective bromination |
| Halogen Exchange | NaI (acetone) or KF (acetonitrile) | Substitution of Br with I or F |
Chemical Reactivity and Functionalization
Nucleophilic Aromatic Substitution
Applications in Pharmaceutical and Materials Science
Drug Discovery
Fluorinated compounds like 5-bromo-8-(trifluoromethyl)tetralin are prized in drug development for their enhanced metabolic stability and bioavailability. The -CF₃ group improves membrane permeability and resistance to oxidative degradation, making this compound a promising scaffold for CNS-targeted therapies.
Materials Science
The rigid tetralin backbone and fluorine content suggest potential applications in liquid crystals or polymers. Fluorinated aromatics are known to enhance thermal stability and dielectric properties, which could be leveraged in advanced materials .
Research Findings and Future Directions
Recent studies highlight the compound’s versatility:
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Enantioselective Synthesis: Organocatalytic methods enable access to enantiopure tetralins, critical for chiral drug synthesis .
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Regioselective Functionalization: Halogenation strategies allow precise modification at position 5 .
Future research should explore:
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Catalytic asymmetric bromination to access non-racemic intermediates.
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Computational modeling to predict reactivity and optimize synthesis.
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